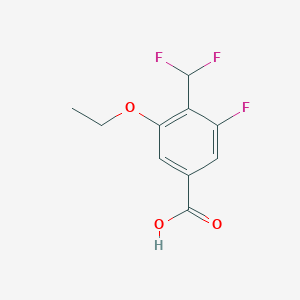
4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, ethoxy, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, difluoromethylation can be performed using difluorocarbene precursors under mild conditions . The ethoxy group can be introduced via nucleophilic substitution reactions, while the fluorine atom can be added through electrophilic fluorination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize cost-effective reagents and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity and selectivity for specific targets . The ethoxy and fluorine groups can further modulate the compound’s physicochemical properties, affecting its solubility, stability, and overall biological activity .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-3-ethoxy-5-fluorobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-3-methoxy-5-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Difluoromethyl)-3-ethoxy-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(Difluoromethyl)-3-ethoxy-5-fluorobenzoic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluorine groups can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for various applications .
特性
IUPAC Name |
4-(difluoromethyl)-3-ethoxy-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-7-4-5(10(14)15)3-6(11)8(7)9(12)13/h3-4,9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRTHBYULERBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














